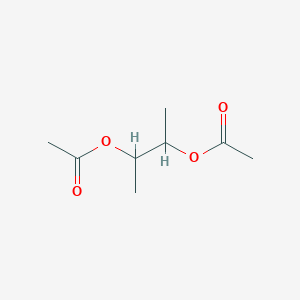

Butane-2,3-diyl diacetate

Cat. No. B075507

Key on ui cas rn:

1114-92-7

M. Wt: 174.19 g/mol

InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07968319B2

Procedure details

As a by-product in the 1,3-propanediol fermentation, 2,3-butanediol also is an important raw material in chemical industry. It is a colorless and flavorless liquid, and may be used as fuels, and used to prepare polymers, inks, perfumes, antifreezers, fumigants, humidizers, softening agent, plasticizer, explosives, chiral vehicles for pharmaceuticals and the like. Also, 2,3-butanediol may serve as a very valuable raw material in chemical industry to synthesize other chemicals, for example, dehydrating 2,3-butanediol to form methyl ethyl ketone with quite extensive applications, and further dehydrating to form 1,3-butadiene. 2,3-Butanediol can be polymerized to produce styrene via a Diels-Alder reaction. 2,3-Butanediol and methyl ethyl ketone may condense and then subject to a hydrogenating reaction to form octane, which can be used to produce high quality materials for flight. 2,3-Butanediol reacts with acetic acid to form 2,3-butanediol diacetate, which can be added to butters to improve flavor. Generally, 2,3-butanediol, however, is not be separated and purified as a product due to its low yields in the 1,3-propanediol fermentation.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([OH:6])[CH:3]([OH:5])[CH3:4]>C(O)(=O)C>[C:3]([O:5][CH:3]([CH:2]([O:6][C:2](=[O:6])[CH3:1])[CH3:1])[CH3:4])(=[O:5])[CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce high quality materials for flight

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)C(C)OC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |